N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
Properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN4OS/c1-14-3-6-16(7-4-14)19-12-20-22(24-9-10-27(20)26-19)29-13-21(28)25-18-8-5-15(2)11-17(18)23/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHLRDIAYOOEHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=C(C=C4)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide (CAS Number: 1021257-50-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and molecular interactions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 467.4 g/mol. The compound features a complex structure comprising a pyrazolo[1,5-a]pyridine moiety linked through a thioether to an acetamide group, which is known to influence its biological properties significantly.
1. Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit promising antimicrobial properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives demonstrated significant antimicrobial activity by inhibiting bacterial lipid biosynthesis and through other mechanisms .
2. Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro assays. Compounds with similar pyrazolo structures have been reported to inhibit the growth of cancer cell lines such as MCF7 (human breast adenocarcinoma). The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Summary of Biological Activities
Molecular Interactions
Molecular docking studies have been employed to elucidate the binding interactions between this compound and various biological targets. These studies reveal that the compound can effectively interact with key receptors involved in cancer progression and microbial resistance mechanisms. The presence of electron-withdrawing groups enhances its binding affinity .
Case Studies and Research Findings
Several studies have explored the synthesis and evaluation of related compounds:
- Synthesis and Evaluation : A study synthesized various pyrazolo derivatives and assessed their antimicrobial and anticancer activities using SRB assays for cancer cell lines. Results indicated that specific structural modifications could enhance biological efficacy .
- Structural Analysis : Crystallographic studies have shown that the fused ring system in similar compounds contributes to their stability and biological activity through π–π interactions, which are crucial for maintaining structural integrity in biological environments .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Structurally analogous compounds share the pyrazolo[1,5-a]pyrazine or related heterocyclic cores but differ in substituents, which modulate physicochemical and biological properties. Key analogues include:
Key Observations :
- Halogen vs. CF3 : The bromine in the target compound may favor halogen bonding with biological targets, whereas the CF3 group in ’s analogue enhances electron-withdrawing effects and resistance to oxidative metabolism .
- Polar Substituents: The cyano group in ’s analogue introduces polarity, likely improving aqueous solubility but reducing passive diffusion across lipid bilayers .
Physicochemical Properties
- Solubility: The target compound’s bromine and methyl groups reduce aqueous solubility compared to ’s cyano-substituted analogue .
- Crystallinity: The target’s monoclinic crystal structure () suggests higher thermal stability than amorphous analogues, which may impact formulation strategies .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-(2-bromo-4-methylphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide?
- Methodology : The synthesis typically involves coupling reactions between α-chloroacetamide derivatives and thiol-containing pyrazolo[1,5-a]pyrazine intermediates. For example, reacting 2-chloro-N-(2-bromo-4-methylphenyl)acetamide with a thiolated pyrazolo[1,5-a]pyrazine precursor under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane gradients .
- Key Considerations : Optimize reaction temperature and solvent polarity to minimize byproducts. Monitor reaction progress via TLC or HPLC.
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and thioether linkage (e.g., δ ~3.8 ppm for SCH₂CO) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Elemental Analysis : Validate purity (>95%) by C/H/N/S/Br content .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
- Methodology :
- Data Collection : Use a Bruker X8 APEXII diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 173 K. Collect φ and ω scans, applying multi-scan absorption corrections (e.g., SADABS) .
- Refinement : Employ SHELXL for structure solution via direct methods. Refine anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (target: R₁ < 0.05 for I > 2σ(I)) .
Q. How do researchers reconcile discrepancies between spectroscopic data and crystallographic results?
- Methodology :
- Case Example : If NMR suggests rotational isomerism (e.g., split signals for SCH₂CO), compare with crystallographic torsion angles to confirm dynamic behavior in solution .
- Multi-Technique Approach : Pair solid-state (X-ray) and solution-state (NMR/IR) data. Use DFT calculations (if computational resources permit) to model conformer populations .
Q. What strategies improve reaction yields in pyrazolo[1,5-a]pyrazine-thioacetamide coupling?
- Methodology :
- Catalysis : Introduce Pd(0) catalysts for C–S bond formation, reducing side reactions .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates.
- Stoichiometry : Employ a 1.2:1 molar ratio of thiol to α-chloroacetamide to drive completion .
Q. How can researchers investigate the compound’s potential bioactivity?
- Methodology :
- In Vitro Assays : Screen for kinase inhibition (e.g., EGFR or VEGFR) using fluorescence-based ATP competition assays.
- Structure-Activity Relationship (SAR) : Modify the pyrazine or acetamide moieties and compare bioactivity trends. Reference analogs with known antioxidant or antimicrobial profiles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
